(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride
Overview
Description
(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H12Cl3N and its molecular weight is 252.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Formulation Development for Poorly Water-Soluble Compounds
(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride and similar compounds have been the subject of research in developing formulations for poorly water-soluble drugs. Burton et al. (2012) focused on creating precipitation-resistant solution formulations to enhance in vivo exposure of such compounds, crucial in early toxicology and clinical studies. This research has implications for improving the bioavailability of drugs with poor water solubility (Burton et al., 2012).
Crystallography and Molecular Structure Studies
Studies have also been conducted on the crystal structures of compounds similar to this compound. Ravikumar and Sridhar (2006) investigated the crystal structure of Buflomedil hydrochloride, providing insights into the hydrogen bonding and molecular arrangement in such compounds (Ravikumar & Sridhar, 2006).
Pyrrolidines in Synthesis and Medicinal Chemistry
Research into pyrrolidines, a class to which (R)-3-(3,4-Dichlorophenyl)pyrrolidine belongs, has shown their importance in various chemical and medicinal applications. Żmigrodzka et al. (2022) discussed the synthesis of pyrrolidines and their applications in medicine and industry, such as in dyes and agrochemicals. This highlights the broad utility of pyrrolidines in scientific research (Żmigrodzka et al., 2022).
Enantioselective Synthesis
Ayan et al. (2013) explored the asymmetric synthesis of pyrrolidine derivatives, demonstrating their potential as thrombin inhibitors. This study is an example of the application of pyrrolidine structures in developing specific enantiomerically pure compounds for therapeutic purposes (Ayan et al., 2013).
Stereoselective Properties in Drug Development
The stereoselective behavior of pyrrolidine derivatives is also a key area of research. Carosati et al. (2009) investigated the stereoselective properties of a pyrrolidine-based L-type calcium channel blocker, emphasizing the importance of stereochemistry in the development of cardiovascular drugs (Carosati et al., 2009).
Properties
IUPAC Name |
(3R)-3-(3,4-dichlorophenyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEBEYWTFWLKQX-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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